Cas no 887595-36-0 (Hydrazine,[(3,4-difluorophenyl)methyl]-)

Hydrazine,[(3,4-difluorophenyl)methyl]- is a specialized hydrazine derivative featuring a 3,4-difluorobenzyl substituent. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical active ingredients. The presence of the difluorophenyl group enhances its reactivity and selectivity in nucleophilic substitution and condensation reactions. Its well-defined structure ensures consistent performance in synthetic applications, making it valuable for research and industrial processes requiring precise molecular modifications. The compound is typically handled under controlled conditions due to the reactivity of the hydrazine moiety. Suitable for use in medicinal chemistry and agrochemical development, it offers a versatile building block for advanced chemical synthesis.
Hydrazine,[(3,4-difluorophenyl)methyl]- structure
887595-36-0 structure
Product name:Hydrazine,[(3,4-difluorophenyl)methyl]-
CAS No:887595-36-0
MF:C7H8N2F2
MW:158.14862
CID:713840
PubChem ID:20118389

Hydrazine,[(3,4-difluorophenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Hydrazine,[(3,4-difluorophenyl)methyl]-
    • (3,4-difluorophenyl)methylhydrazine
    • 3,4-Difluoro-benzyl-hydrazine
    • 887595-36-0
    • [(3,4-difluorophenyl)methyl]hydrazine
    • DTXSID00602700
    • AKOS000154956
    • CS-0268862
    • 1-[(3,4-difluorophenyl)methyl]hydrazine
    • (3,4-Difluorobenzyl)hydrazine
    • SCHEMBL18539283
    • EN300-42125
    • MDL: MFCD07786440
    • Inchi: InChI=1S/C7H8F2N2/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3,11H,4,10H2
    • InChI Key: VROZMLUIKPQVNT-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1CNN)F)F

Computed Properties

  • Exact Mass: 158.06555459g/mol
  • Monoisotopic Mass: 158.06555459g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 38Ų
  • Tautomer Count: nothing

Hydrazine,[(3,4-difluorophenyl)methyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339532-1g
(3,4-Difluorobenzyl)hydrazine
887595-36-0 98%
1g
¥23231.00 2024-04-26
Enamine
EN300-42125-0.05g
[(3,4-difluorophenyl)methyl]hydrazine
887595-36-0
0.05g
$231.0 2023-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339532-250mg
(3,4-Difluorobenzyl)hydrazine
887595-36-0 98%
250mg
¥12367.00 2024-04-26
Enamine
EN300-42125-0.25g
[(3,4-difluorophenyl)methyl]hydrazine
887595-36-0
0.25g
$491.0 2023-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339532-100mg
(3,4-Difluorobenzyl)hydrazine
887595-36-0 98%
100mg
¥9288.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339532-500mg
(3,4-Difluorobenzyl)hydrazine
887595-36-0 98%
500mg
¥20919.00 2024-04-26
Enamine
EN300-42125-0.1g
[(3,4-difluorophenyl)methyl]hydrazine
887595-36-0
0.1g
$344.0 2023-02-10
Enamine
EN300-42125-2.5g
[(3,4-difluorophenyl)methyl]hydrazine
887595-36-0
2.5g
$2075.0 2023-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339532-50mg
(3,4-Difluorobenzyl)hydrazine
887595-36-0 98%
50mg
¥6231.00 2024-04-26
Enamine
EN300-42125-0.5g
[(3,4-difluorophenyl)methyl]hydrazine
887595-36-0
0.5g
$775.0 2023-02-10

Additional information on Hydrazine,[(3,4-difluorophenyl)methyl]-

Hydrazine,[(3,4-difluorophenyl)methyl]- (CAS No. 887595-36-0): A Comprehensive Overview in Modern Chemical Research

Hydrazine,[(3,4-difluorophenyl)methyl]-, identified by the CAS number 887595-36-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of aryl hydrazines and has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of fluorine atoms in its aromatic ring enhances its chemical reactivity and stability, making it a valuable intermediate in synthetic chemistry.

The molecular structure of Hydrazine,[(3,4-difluorophenyl)methyl]- consists of a benzene ring substituted with two fluorine atoms at the 3 and 4 positions, attached to a methyl hydrazine moiety. This specific arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The compound's solubility and volatility are also critical factors that determine its utility in various chemical processes.

In recent years, Hydrazine,[(3,4-difluorophenyl)methyl]- has been explored for its potential role in the development of novel pharmaceuticals. Its ability to act as a precursor in the synthesis of more complex molecules has made it a subject of interest for medicinal chemists. For instance, researchers have investigated its use in creating bioactive molecules that exhibit antimicrobial and anticancer properties. The introduction of fluorine atoms into the molecular framework often enhances the metabolic stability and binding affinity of drug candidates, which is a crucial factor in drug design.

The synthesis of Hydrazine,[(3,4-difluorophenyl)methyl]- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. These synthetic approaches not only highlight the compound's complexity but also demonstrate the advancements in synthetic organic chemistry that enable the production of such specialized molecules.

The pharmacological potential of Hydrazine,[(3,4-difluorophenyl)methyl]- has been further explored through computational modeling and experimental studies. Computational methods have been instrumental in predicting the compound's interactions with biological targets, such as enzymes and receptors. These studies have revealed that the presence of fluorine atoms can modulate the electronic properties of the molecule, thereby influencing its binding affinity and selectivity. Such insights are invaluable for designing molecules with improved pharmacological profiles.

In clinical research, Hydrazine derivatives have shown promise as therapeutic agents due to their ability to modulate various biological pathways. While Hydrazine itself is known for its reactivity and potential toxicity, derivatives like Hydrazine,[(3,4-difluorophenyl)methyl]- offer a more controlled environment for drug development. The incorporation of fluorine atoms can enhance the compound's bioavailability and reduce unwanted side effects, making it a more attractive candidate for further clinical investigation.

The role of Hydrazine,[(3,4-difluorophenyl)methyl]- extends beyond pharmaceutical applications; it also finds utility in materials science and agrochemical research. Its unique chemical properties make it a suitable candidate for developing advanced materials with tailored functionalities. Additionally, researchers have explored its use in creating novel agrochemicals that exhibit enhanced efficacy against pests while maintaining environmental safety.

The future prospects of Hydrazine,[(3,4-difluorophenyl)methyl]- are promising as new synthetic methods continue to evolve. The integration of machine learning and artificial intelligence into drug discovery processes has accelerated the identification of novel compounds with therapeutic potential. Hydrazine derivatives are likely to play a significant role in this landscape due to their versatility and reactivity.

In conclusion, Hydrazine,[(3,4-difluorophenyl)methyl]- (CAS No. 887595-36-0) is a multifaceted compound with significant implications in chemical research and drug development. Its unique structural features and reactivity make it a valuable tool for synthesizing complex molecules with potential therapeutic applications. As research continues to uncover new uses for this compound, it is expected to remain at the forefront of scientific innovation.

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